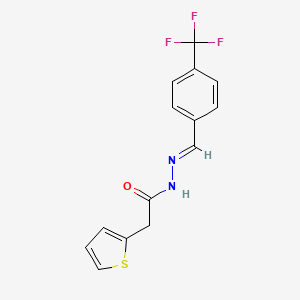

2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide

Description

2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide is a hydrazone derivative characterized by a thienyl group at the acetohydrazide moiety and a 4-(trifluoromethyl)benzylidene substituent. Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to form stable Schiff base linkages and interact with biological targets via hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C14H11F3N2OS |

|---|---|

Molecular Weight |

312.31 g/mol |

IUPAC Name |

2-thiophen-2-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)11-5-3-10(4-6-11)9-18-19-13(20)8-12-2-1-7-21-12/h1-7,9H,8H2,(H,19,20)/b18-9+ |

InChI Key |

OOHJUVDWAPMZQR-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential pharmacophore for designing new drugs.

Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving hydrazide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase thermal stability (higher melting points) compared to electron-donating groups (e.g., -N(CH₃)₂) .

- Synthetic Efficiency : Yields vary significantly (46–85%), influenced by steric hindrance and electronic effects of substituents .

Key Observations :

- Anticancer Activity: The trifluoromethyl group in the target compound may enhance bioavailability and target binding compared to methoxy or dimethylamino derivatives .

- Enzyme Inhibition : Piperidine/morpholine substituents (e.g., in COX-1 inhibitors) demonstrate substituent-dependent selectivity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 4-CF₃O Analog | 4-N(CH₃)₂ Analog |

|---|---|---|---|

| LogP | 3.2* | 2.8 | 2.1 |

| Water Solubility | Low | Moderate | High |

| Metabolic Stability | High (due to -CF₃) | Moderate | Low |

*Predicted using analogous structures.

Key Observations :

Biological Activity

The compound 2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide , with the chemical formula , has garnered attention due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of thienyl acetohydrazide with a trifluoromethyl-substituted benzaldehyde. The resulting structure features a thienyl moiety, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and potential bioactivity.

Chemical Structure

- Molecular Formula :

- CAS Number : 315227-06-6

- Linear Formula : 2-(2-thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide

Antitumor Activity

Research has indicated that derivatives of hydrazone compounds, including those with thienyl groups, exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds structurally related to 2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide showed IC50 values ranging from 10 to 20 μM against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. These compounds induced caspase-dependent apoptosis, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited selective antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM, demonstrating its efficacy in inhibiting bacterial growth .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

| Escherichia coli | Not effective | Resistant |

The mechanism by which 2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide exerts its biological effects is believed to involve the inhibition of key cellular processes:

- Antitumor Mechanism : Induction of apoptosis through caspase activation.

- Antimicrobial Mechanism : Inhibition of protein synthesis and disruption of nucleic acid production pathways.

Case Study 1: Antitumor Efficacy in Cell Lines

In a controlled study, the compound was tested against several tumor cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry confirmed that the mechanism involved apoptosis rather than necrosis.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another study focused on biofilm-forming bacteria, where the compound demonstrated substantial inhibition of biofilm formation in Staphylococcus aureus. The results suggested that it could be a potential candidate for treating infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.